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molecular formula C12H11NO3 B8417065 3-Cyano-5-cyclopropyl-4-methoxybenzoic acid

3-Cyano-5-cyclopropyl-4-methoxybenzoic acid

Cat. No. B8417065
M. Wt: 217.22 g/mol
InChI Key: BXNGVYQKMVYBSY-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

Methyl 3-cyano-5-cyclopropyl-4-methoxybenzoate (491 mg) was dissolved in tetrahydrofuran (7.5 mL) and water (2.5 mL), and lithium hydroxide monohydrate (359 mg) was added to the solution, and then the mixture was stirred at mom temperature for 20 hours. The organic solvent was distilled off under reduced pressure and the aqueous layer was washed with n-hexane. To the aqueous layer, 1N hydrochloric acid was added, and the mixture was extracted with ethyl acetate under acidic conditions. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (394 mg) as a pale brown crystal.
Name
Methyl 3-cyano-5-cyclopropyl-4-methoxybenzoate
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
359 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH:15]2[CH2:17][CH2:16]2)[C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=[O:7])#[N:2].O.[OH-].[Li+]>O1CCCC1.O>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([CH:15]2[CH2:16][CH2:17]2)[C:12]=1[O:13][CH3:14])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2.3|

Inputs

Step One
Name
Methyl 3-cyano-5-cyclopropyl-4-methoxybenzoate
Quantity
491 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(C1OC)C1CC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
359 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at mom temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the aqueous layer was washed with n-hexane
ADDITION
Type
ADDITION
Details
To the aqueous layer, 1N hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate under acidic conditions
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1OC)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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